(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile
Description
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile (CAS: 1213037-56-9) is a chiral nitrile derivative featuring a 3-chloro-4-methoxyphenyl substituent and an amino group in the R-configuration. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of enantioselective intermediates for drug candidates. Its stereochemistry and substituent arrangement contribute to its unique reactivity and biological interactions. Key suppliers include LABTER PHARMATECH and Hebei Boxin Biotechnology, indicating its relevance in industrial and academic settings .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m1/s1 |
InChI Key |
XCNUYXGDLMNUNM-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC#N)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A common synthetic route involves the reductive amination of 3-chloro-4-methoxybenzaldehyde with a suitable amine and a cyanide source. The process typically proceeds as follows:
Step 1: Formation of Imine Intermediate
The aldehyde group of 3-chloro-4-methoxybenzaldehyde is reacted with an ammonia equivalent or primary amine under controlled pH to form an imine intermediate.Step 2: Introduction of the Nitrile Group
The imine intermediate undergoes nucleophilic addition with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) to form the corresponding amino nitrile.Step 3: Stereoselective Reduction
The imine or related intermediate is reduced under chiral catalytic conditions or using chiral auxiliaries to yield the (3R)-amino nitrile with high enantiomeric excess.
This method allows for the direct installation of the amino and nitrile functionalities on the β-carbon adjacent to the aromatic ring, preserving the 3-chloro and 4-methoxy substituents on the phenyl ring.
Alternative Synthetic Strategies
Chiral Resolution of Racemic Mixtures
In some cases, a racemic mixture of 3-amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is synthesized first, followed by chiral resolution using techniques such as diastereomeric salt formation or chiral chromatography to isolate the (3R) enantiomer.Use of Chiral Starting Materials
Employing chiral precursors like (R)-piperidin-3-amine derivatives or chiral auxiliaries during the synthesis can direct stereoselectivity in the formation of the desired (3R) isomer.
Industrial Scale Preparation and Process Optimization
Industrial processes focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance. Key features include:
Use of Cost-effective Methylating Agents
For related compounds, dimethyl sulfate has been employed as an efficient methylating agent under controlled conditions, balancing reactivity and safety.Reaction Conditions
Typical methylation and amination reactions are carried out at temperatures ranging from ambient (20°C) to reflux, depending on the solvent and reagents used.Solvent Selection
Solvents such as dichloromethane, acetonitrile, and various alcohols (methanol, isopropanol) are used, chosen for their ability to dissolve reactants and influence reaction rates and selectivity.Purification Techniques
Crystallization from suitable solvents, filtration, and washing steps are optimized to isolate high-purity crystalline forms of the compound.Safety and Environmental Considerations
The use of mild reagents and safer solvents is preferred to minimize hazardous waste and improve operator safety.
Data Table: Summary of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature Range | Solvents Used | Notes |
|---|---|---|---|---|
| Imine Formation | 3-chloro-4-methoxybenzaldehyde + Amine | 0–25°C | Methanol, Ethanol | Controlled pH to favor imine formation |
| Cyanide Addition | Sodium cyanide or TMSCN | 0–30°C | Polar aprotic solvents | Careful handling due to toxicity |
| Stereoselective Reduction | Chiral catalyst or chiral auxiliary + Reducing agent | 0–40°C | Dichloromethane, THF | High enantiomeric excess desired |
| Methylation (if applicable) | Dimethyl sulfate + Base | 20°C to reflux | Acetone, 1,4-dioxane | Controlled stoichiometry critical |
| Crystallization | Suitable solvent system | Ambient to 30°C | Isopropanol, Acetonitrile | To obtain pure crystalline product |
Research Findings and Improvements
Recent patent literature highlights improved processes for related amino nitrile compounds involving safer methylation reagents and optimized solvent systems to enhance yield and purity while reducing by-products.
The use of dimethyl sulfate as a methylating agent in the presence of potassium carbonate or sodium bicarbonate has been shown to provide better control over methylation steps, leading to higher quality intermediates.
Crystallization techniques employing solvent-antisolvent methods have improved the isolation of crystalline forms with desirable physical properties, facilitating downstream processing.
The stereochemical integrity of the (3R) configuration is maintained through careful selection of chiral catalysts and reaction conditions, which has been validated by analytical methods such as chiral HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Intermediates
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for the modification of biological activity, making it a valuable building block for drug development. For instance, it has been investigated for its potential therapeutic effects against diseases such as cancer and neurological disorders.
2. Biological Activity
The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a modulator of enzyme activity and receptor function. Studies have shown that it can influence metabolic pathways, suggesting its role in drug design aimed at specific biological targets.
Organic Synthesis Applications
1. Versatile Building Block
Due to its functional groups, (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile can be utilized in various organic synthesis processes. It can undergo reactions such as nucleophilic substitutions and cyclizations, making it suitable for creating complex molecular architectures.
2. Comparison with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which affects its reactivity compared to structurally similar compounds. Below is a comparative table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | Methoxy group at a different position | Variation in chlorination pattern affects reactivity |
| (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Methyl group instead of methoxy | Differences in sterics may influence biological activity |
| (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propanenitrile | Fluorine substitution instead of methoxy | Fluorine's electronegativity alters electronic properties |
Case Studies
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated the utility of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile as an intermediate in the synthesis of novel anticancer agents. By modifying the compound's structure through various synthetic routes, researchers have developed derivatives that exhibit enhanced cytotoxicity against cancer cell lines.
Case Study 2: Neurological Drug Development
Another study focused on the compound's potential in developing drugs for neurological disorders. The ability to modulate neurotransmitter systems through selective receptor interactions has opened avenues for creating therapeutics aimed at conditions such as depression and anxiety.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile
CAS : 1213518-58-1
Molecular Formula : C₉H₈ClFN₂
Key Differences :
- Substituents : The 4-chloro-2-fluorophenyl group replaces the 3-chloro-4-methoxyphenyl group.
- Stereochemistry : S-configuration vs. R-configuration in the target compound.
3-Oxo-3-(1-methylindolyl)propanenitrile
Reference : Behbehani et al. (2009)
Key Differences :
- Functional Group: Contains a ketone (oxo) group instead of an amino group.
- Substituent : 1-methylindolyl moiety introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological systems.
- Reactivity: The oxo group facilitates nucleophilic additions, unlike the amino group in the target compound, which participates in hydrogen bonding or cyclization reactions .
2-Arylhydrazono-3-oxonitriles
Reference : Elnagdi et al. (1975)
Key Differences :
- Structure : Features a hydrazone group and oxo functionality, enabling cyclization to isoxazoles.
- Applications : Used in synthesizing heterocycles, contrasting with the target compound’s role in enantioselective drug intermediates .
Data Table: Comparative Analysis
| Property | (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile | (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | 3-Oxo-3-(1-methylindolyl)propanenitrile |
|---|---|---|---|
| CAS Number | 1213037-56-9 | 1213518-58-1 | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂O | C₉H₈ClFN₂ | C₁₂H₁₀N₂O |
| Molecular Weight (g/mol) | ~210.66 | 198.62 | ~198.22 |
| Substituents | 3-chloro-4-methoxyphenyl | 4-chloro-2-fluorophenyl | 1-methylindolyl |
| Functional Groups | Amino, nitrile, methoxy | Amino, nitrile, fluoro | Oxo, nitrile, indolyl |
| Stereochemistry | R-configuration | S-configuration | N/A |
| Supplier Availability | Available (LABTER PHARMATECH, Hebei Boxin) | Discontinued | Research-only (no commercial suppliers) |
| Key Applications | Pharmaceutical intermediates | Limited (discontinued) | Heterocyclic synthesis |
Research Findings and Implications
- Stereochemical Impact : The R-configuration in the target compound may enhance enantioselectivity in catalytic reactions compared to the S-isomer in CAS 1213518-58-1, which is linked to discontinued status .
- Substituent Effects : The methoxy group in the target compound improves solubility in polar solvents compared to fluorine in CAS 1213518-58-1, which may reduce bioavailability due to higher lipophilicity .
- Reactivity: Amino groups in propanenitriles facilitate cyclization reactions (e.g., forming triazoles or isoxazoles), whereas oxo derivatives are more reactive toward nucleophiles .
Biological Activity
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol. Its structure features an amino group, a nitrile group, and a substituted aromatic ring, which contribute to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
The biological activity of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research suggests that this compound may modulate enzyme activity or receptor interactions, influencing biochemical pathways related to neurotransmission and cell signaling.
Key Mechanisms:
- Enzyme Modulation: The compound may inhibit or activate certain enzymes, affecting metabolic processes.
- Receptor Interaction: It may bind to neurotransmitter receptors, potentially altering neuronal signaling pathways.
Biological Targets
Research indicates that (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile interacts with various biological targets. These interactions are crucial for understanding its pharmacological potential.
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Modulates metabolic pathways |
| Neurotransmitter receptors | Binding | Alters neurotransmission |
Case Studies and Research Findings
Several studies have investigated the biological activity of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile:
- Neuropharmacological Studies: Research has shown that the compound exhibits potential neuroprotective effects by modulating neurotransmitter levels in animal models. For instance, in a study involving rodents, administration of the compound led to increased levels of serotonin and dopamine, suggesting a role in mood regulation and cognitive function.
- Anti-inflammatory Properties: Another study explored the anti-inflammatory effects of this compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated microglial cells, indicating its potential use in treating neuroinflammatory conditions such as Alzheimer's disease.
- Cancer Research: Preliminary investigations have indicated that (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile may possess anticancer properties. In vitro assays demonstrated that it inhibited the proliferation of certain cancer cell lines by inducing apoptosis, although further studies are required to confirm these findings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | Different stereochemistry (S vs R) | Potentially different biological activity due to stereochemistry |
| (3R)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | Fluorine instead of chlorine | May exhibit different reactivity and biological properties |
Q & A
Q. Stereoselective methods :
- Chiral pool synthesis : Starting from enantiopure precursors, such as (R)-amino acids, to retain configuration during coupling .
- Catalytic asymmetric synthesis : Employing chiral ligands (e.g., Jacobsen’s salen complexes) in catalytic cycles to induce stereochemistry .
Validation : - Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers .
- Optical rotation : Comparing observed rotation with literature values for the pure (R)-enantiomer .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : H and C NMR to confirm the aromatic substitution pattern (3-chloro-4-methoxy) and nitrile/amino group integration .
- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~3350 cm (N-H stretch) .
- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., exact mass 224.0582 for CHClNO) .
- HPLC-PDA : Purity assessment (>97%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How should researchers resolve contradictions in spectral data or bioactivity results across studies?
Q. Spectral contradictions :
- Orthogonal validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) or X-ray crystallography .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dechlorinated or demethylated derivatives) that may skew data .
Bioactivity conflicts : - Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO vs. aqueous buffers) .
- Metabolite screening : Evaluate if in vitro metabolites (e.g., oxidation products) interfere with activity measurements .
Basic: What in vitro and in vivo models are suitable for evaluating its biological activity?
- In vitro :
- Enzymatic assays (e.g., kinase inhibition using purified JAK1/JAK2 enzymes) .
- Cell viability assays (MTT/XTT) in cancer lines (e.g., K562 leukemic cells) .
- In vivo :
- Murine models for autoimmune diseases (e.g., collagen-induced arthritis) to assess immunosuppressive effects .
- Pharmacokinetic studies measuring plasma half-life and brain penetration (logP ~2.1 predicted) .
Advanced: How do structural modifications (e.g., chloro/methoxy substitution) impact its pharmacological profile?
- Chloro group : Enhances lipophilicity (ClogP +0.5) and influences target binding (e.g., halogen bonding with kinase ATP pockets) .
- Methoxy group : Modulates metabolic stability (CYP450 oxidation susceptibility) and solubility (logS −2.3) .
SAR studies : Replace 3-chloro with fluorine to reduce toxicity while retaining potency; replace 4-methoxy with ethoxy to alter metabolic pathways .
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential cyanide release from nitrile hydrolysis .
- Storage : −20°C in airtight containers under nitrogen to prevent degradation .
Advanced: How can researchers mitigate hazards during large-scale reactions or prolonged storage?
- Thermal stability : Conduct DSC/TGA analysis to identify decomposition thresholds (>150°C) .
- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions) .
- Waste management : Neutralize cyanide byproducts with FeSO/NaOH solutions before disposal .
Basic: What computational tools predict its physicochemical properties and binding affinity?
- Software : Schrödinger Suite (Glide for docking), Gaussian (DFT for orbital energies), and SwissADME (logP/logS predictions) .
- Docking studies : Align the nitrile group with catalytic lysine residues in kinase targets (e.g., JAK2) .
Advanced: How do solvent effects and protonation states influence its reactivity in catalytic cycles?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions .
- pH-dependent reactivity : The amino group (pKa ~9.5) remains protonated in aqueous buffers, affecting hydrogen-bonding interactions in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
